

# What are the physical and chemical properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide?

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## Compound of Interest

Compound Name: *N-(4-Aminophenyl)-4-methylbenzenesulfonamide*

Cat. No.: *B1331136*

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## Technical Guide: N-(4-Aminophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**. The information is compiled from various scientific sources and databases to serve as a foundational resource for research and development activities.

## Chemical Identity and Structure

**N-(4-Aminophenyl)-4-methylbenzenesulfonamide**, with the CAS number 6380-08-1, is an aromatic sulfonamide. Its structure consists of a p-toluenesulfonyl group bonded to the nitrogen atom of p-phenylenediamine.

Identifier	Value
IUPAC Name	N-(4-aminophenyl)-4-methylbenzenesulfonamide
CAS Number	6380-08-1
Molecular Formula	C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	262.33 g/mol <a href="#">[1]</a>
InChI	InChI=1S/C13H14N2O2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,14H2,1H3
InChIKey	XKDFMOOUKPSLEM-UHFFFAOYSA-N
SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N</chem>

## Physical Properties

The physical properties of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** are summarized in the table below. The compound is a solid at room temperature.

Property	Value	Source
Melting Point	183-185 °C	<a href="#">[2]</a>
185 °C	<a href="#">[3]</a> <a href="#">[4]</a>	
Boiling Point (Predicted)	453.7 ± 55.0 °C	<a href="#">[2]</a>
Appearance	Light brown needles (recrystallized from methanol)	<a href="#">[2]</a>
Solubility	No quantitative data available. Generally more soluble in polar solvents. Solubility is expected to be dependent on temperature and pH.	<a href="#">[5]</a>

## Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** crystallizes in an orthorhombic system.<sup>[2]</sup> The molecule adopts a V-shaped conformation.<sup>[2]</sup> In the crystal lattice, molecules are linked by N—H···O and N—H···N hydrogen bonds, forming a three-dimensional network.<sup>[2]</sup>

Crystallographic Parameter	Value
Crystal System	Orthorhombic
Space Group	P 2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a	5.0598 (3) Å
b	14.7702 (11) Å
c	35.026 (2) Å
Volume	2617.7 (3) Å <sup>3</sup>
Z	8
Dihedral Angle between Benzene Rings	45.86 (13)°
C—S—N—C Torsion Angles	67.9 (3)° and 70.2 (3)°

## Chemical Properties

The chemical properties are dictated by the presence of the sulfonamide linkage, an aromatic amine group, and two phenyl rings.

Property	Value	Source
pKa (Predicted)	10.43 ± 0.10	<sup>[2]</sup>
Chemical Class	Sulfonamide	<sup>[6]</sup>

## Spectroscopic Data

While specific spectral data for **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** is not readily available in the searched literature, the expected characteristic signals can be inferred from its structure and data for similar compounds.

Spectroscopy	Expected Characteristics
Infrared (IR)	- N-H stretching vibrations (amine and sulfonamide) around 3300-3500 $\text{cm}^{-1}$ - Asymmetric and symmetric S=O stretching of the sulfonamide group around 1350-1300 $\text{cm}^{-1}$ and 1160-1140 $\text{cm}^{-1}$ respectively - Aromatic C=C stretching around 1600-1450 $\text{cm}^{-1}$
$^1\text{H}$ NMR	- Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings - A singlet for the methyl ( $\text{CH}_3$ ) group protons around 2.4 ppm - Broad singlets for the amine ( $\text{NH}_2$ ) and sulfonamide (NH) protons; chemical shifts can vary depending on solvent and concentration
$^{13}\text{C}$ NMR	- Signals in the aromatic region (approx. 110-150 ppm) for the carbon atoms of the phenyl rings - A signal for the methyl ( $\text{CH}_3$ ) carbon around 21 ppm

## Experimental Protocols

### Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide[2]

This protocol describes the synthesis via the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

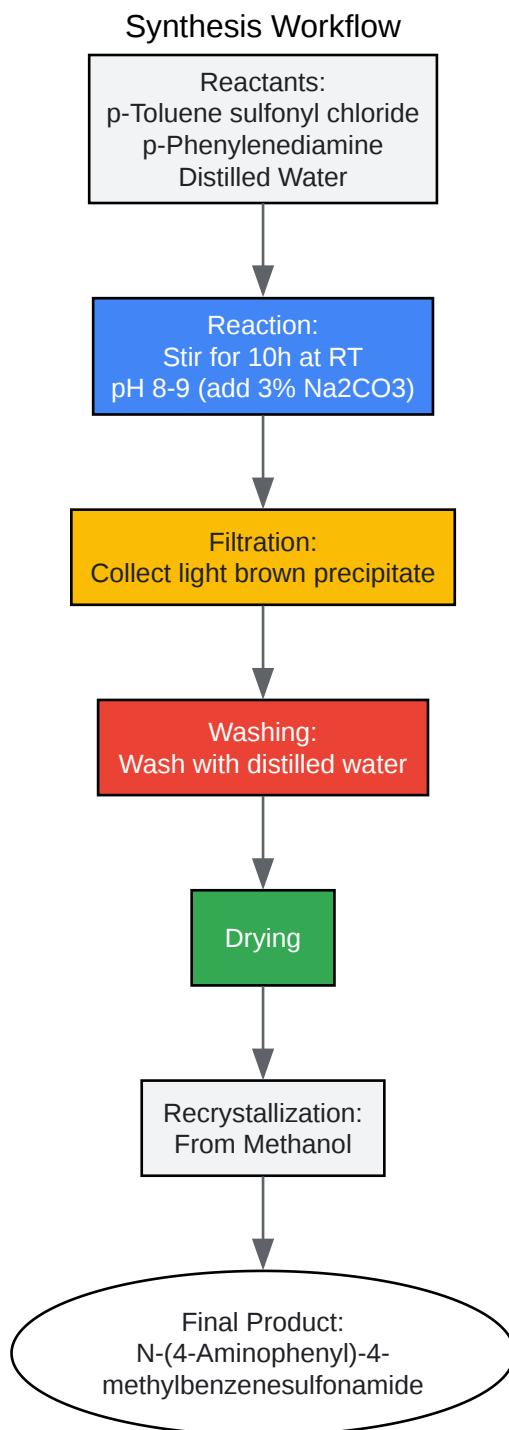
Materials:

- p-Toluene sulfonyl chloride

- p-Phenylenediamine
- Distilled water
- Sodium carbonate solution (3%)
- Methanol (for recrystallization)

Procedure:

- Add p-toluene sulfonyl chloride (2 mmol, 0.3813 g) to a solution of p-phenylenediamine (1 mmol, 0.108 g) in 20 ml of distilled water in a 100 ml round-bottom flask.
- Stir the resulting suspension for 10 hours at room temperature.
- Maintain the pH of the reaction mixture between 8 and 9 by adding 3% sodium carbonate solution as needed.
- Collect the light brown precipitate that forms by filtration.
- Wash the precipitate with distilled water and then dry it.
- For purification, recrystallize the crude product from methanol to obtain light brown needles of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.



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Caption: Chemical synthesis workflow for **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

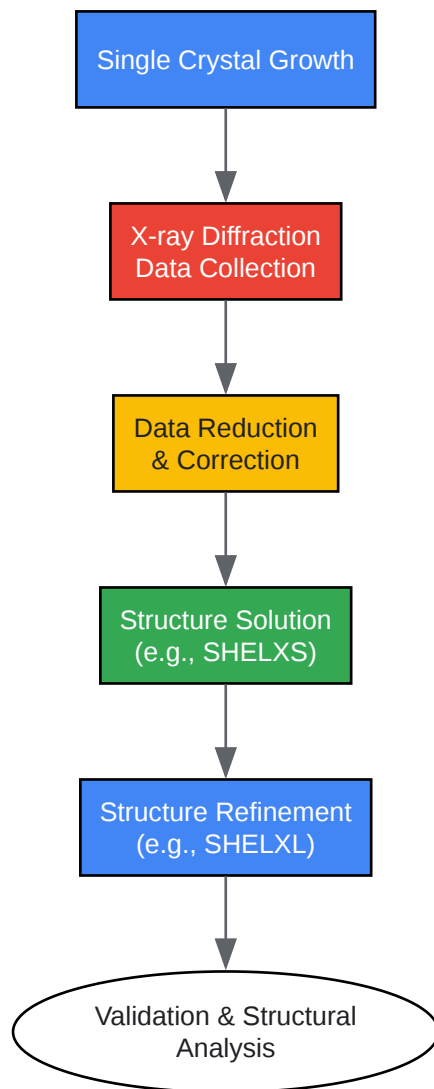
## Single-Crystal X-ray Diffraction Analysis[2]

This outlines the general workflow for determining the crystal structure of the synthesized compound.

Procedure:

- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction (e.g., by slow evaporation from a solvent like methanol).
- **Data Collection:** Mount a selected crystal on a diffractometer (e.g., Bruker APEXII CCD). Collect diffraction data using a suitable X-ray source (e.g., Mo K $\alpha$  radiation) at a specific temperature (e.g., 296 K).
- **Data Reduction and Correction:** Process the raw diffraction data. This includes cell refinement, data reduction, and applying an absorption correction (e.g., multi-scan).
- **Structure Solution:** Solve the crystal structure using direct methods or other suitable techniques (e.g., using SHELXS97 software). This provides an initial model of the atomic positions.
- **Structure Refinement:** Refine the structural model against the experimental diffraction data (e.g., using SHELXL97 software). This involves adjusting atomic positions, displacement parameters, and other variables to achieve the best fit between the calculated and observed structure factors. Hydrogen atoms can be located in difference Fourier maps and refined or placed in calculated positions.
- **Validation and Analysis:** Analyze the final refined structure for geometric parameters (bond lengths, angles), intermolecular interactions (e.g., hydrogen bonds), and overall molecular conformation.

## Crystallographic Analysis Workflow



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Caption: Workflow for single-crystal X-ray diffraction analysis.

## Biological Activity

There is currently no specific biological activity or pharmacological data reported in the peer-reviewed scientific literature for **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.



However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Molecules containing the benzenesulfonamide scaffold have been reported to exhibit a broad spectrum of biological activities, including:

- Antimicrobial effects
- Carbonic anhydrase inhibition[5]
- Anticonvulsant activity
- Anti-inflammatory properties (e.g., COX-2 inhibitors)
- Diuretic effects
- Anticancer activity

The presence of the sulfonamide moiety in **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** suggests that it could be a candidate for screening for various biological activities. However, dedicated studies are required to determine if this specific compound possesses any therapeutic potential.

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## References

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